molecular formula C14H8F3NO B8149452 3-Ethynyl-5-(3-(trifluoromethoxy)phenyl)pyridine

3-Ethynyl-5-(3-(trifluoromethoxy)phenyl)pyridine

Cat. No.: B8149452
M. Wt: 263.21 g/mol
InChI Key: REDVKDIMLIKNGP-UHFFFAOYSA-N
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Description

3-Ethynyl-5-(3-(trifluoromethoxy)phenyl)pyridine is a compound that features a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyridine ring with an ethynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-(3-(trifluoromethoxy)phenyl)pyridine typically involves the following steps:

    Suzuki-Miyaura Coupling: This reaction is commonly used to form the carbon-carbon bond between the trifluoromethoxyphenyl group and the pyridine ring.

    Sonogashira Coupling: This reaction is used to introduce the ethynyl group to the pyridine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the aforementioned synthetic routes. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-(3-(trifluoromethoxy)phenyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Common nucleophiles include amines and thiols.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of piperidine derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-(3-(trifluoromethoxy)phenyl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s binding affinity to its target by increasing its lipophilicity and stability. The ethynyl group can participate in π-π interactions with aromatic residues in the target protein, further stabilizing the compound-target complex .

Comparison with Similar Compounds

Similar Compounds

    3-Ethynyl-5-(3-(trifluoromethyl)phenyl)pyridine: Similar structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    3-Ethynyl-5-(3-(methoxy)phenyl)pyridine: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

Uniqueness

3-Ethynyl-5-(3-(trifluoromethoxy)phenyl)pyridine is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric properties. This group enhances the compound’s stability and lipophilicity, making it a valuable scaffold in drug design and materials science .

Properties

IUPAC Name

3-ethynyl-5-[3-(trifluoromethoxy)phenyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8F3NO/c1-2-10-6-12(9-18-8-10)11-4-3-5-13(7-11)19-14(15,16)17/h1,3-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REDVKDIMLIKNGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CN=C1)C2=CC(=CC=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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